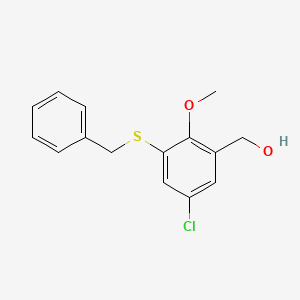
(3-(Benzylthio)-5-chloro-2-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, a methoxy group, and a phenylmethylthio group, along with a benzenemethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Substitution Reaction: The benzylthiol is then reacted with 5-chloro-2-methoxybenzaldehyde under basic conditions to form the corresponding thioether.
Reduction: The thioether is reduced using a suitable reducing agent such as sodium borohydride to yield 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, ethers.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets. The phenylmethylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxyphenol: Similar structure but lacks the phenylmethylthio group.
2-Methoxy-5-chlorobenzyl alcohol: Similar structure but lacks the phenylmethylthio group.
3-(Phenylmethylthio)benzyl alcohol: Similar structure but lacks the chloro and methoxy groups.
Uniqueness
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethylthio) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H15ClO2S |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
(3-benzylsulfanyl-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2S/c1-18-15-12(9-17)7-13(16)8-14(15)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
Clave InChI |
ZDWQOZFCGIMVKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1SCC2=CC=CC=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


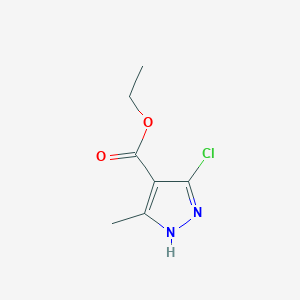

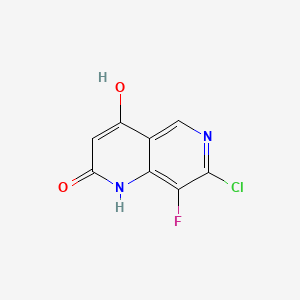
![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
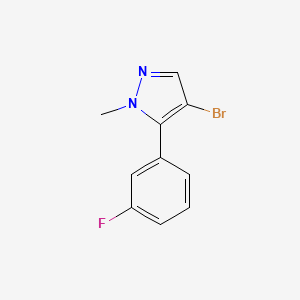

![(2R)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13915582.png)
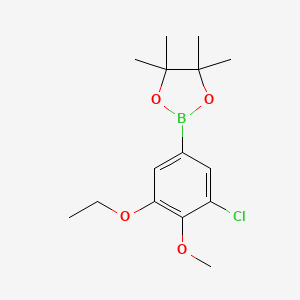
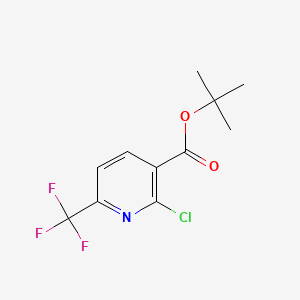
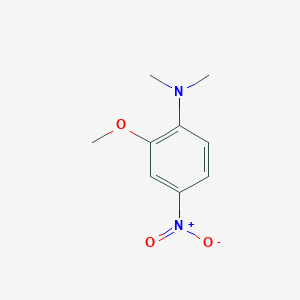
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![2-Amino-4-(hydroxymethyl)-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B13915617.png)

